molecular formula C19H22O6 B13828047 Trimethylolpropane benzoate diacrylate

Trimethylolpropane benzoate diacrylate

Cat. No.: B13828047
M. Wt: 346.4 g/mol
InChI Key: FNYSXXARASJZSL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethylolpropane benzoate diacrylate can be synthesized through the esterification of trimethylolpropane with benzoic acid and acrylic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, including trimethylolpropane, benzoic acid, and acrylic acid, are mixed in specific ratios and subjected to high temperatures and pressures in the presence of a catalyst. The resulting product is then purified through distillation or other separation techniques to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions

Trimethylolpropane benzoate diacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Trimethylolpropane benzoate diacrylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of trimethylolpropane benzoate diacrylate is primarily based on its ability to undergo polymerization and esterification reactions. The diacrylate groups in the compound can form cross-linked networks through free radical polymerization, resulting in materials with enhanced mechanical and thermal properties. The benzoate groups contribute to the compound’s reactivity and ability to form esters with other compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both benzoate and diacrylate functional groups, which provide a balance of reactivity and stability. This combination allows for the synthesis of polymers with specific properties that are not achievable with other similar compounds .

Properties

Molecular Formula

C19H22O6

Molecular Weight

346.4 g/mol

IUPAC Name

2,2-bis(prop-2-enoyloxymethyl)butyl benzoate

InChI

InChI=1S/C19H22O6/c1-4-16(20)23-12-19(6-3,13-24-17(21)5-2)14-25-18(22)15-10-8-7-9-11-15/h4-5,7-11H,1-2,6,12-14H2,3H3

InChI Key

FNYSXXARASJZSL-UHFFFAOYSA-N

Canonical SMILES

CCC(COC(=O)C=C)(COC(=O)C=C)COC(=O)C1=CC=CC=C1

Origin of Product

United States

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